molecular formula C13H15N3O2 B2766120 1-benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacid CAS No. 1211581-04-2

1-benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B2766120
CAS No.: 1211581-04-2
M. Wt: 245.282
InChI Key: YRFFWOKSADNKIJ-UHFFFAOYSA-N
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Description

1-benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the cycloaddition reaction between an azide and an alkyne, commonly known as the “click” reaction. This reaction is highly regioselective and can be carried out under mild conditions, often in the presence of a copper(I) catalyst. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacid can be compared with other similar compounds, such as:

    1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.

    1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a phenyl group instead of an isopropyl group.

    1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Contains an ethyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-benzyl-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(2)12-11(13(17)18)14-15-16(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFFWOKSADNKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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